Palonosetron is classified as a second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist. [] This classification distinguishes it from first-generation 5-HT3 receptor antagonists like Ondansetron, Granisetron, and Dolasetron. [, ] In scientific research, Palonosetron serves as a valuable tool for investigating the role of 5-HT3 receptors in various physiological and pathological processes. [] It is used to study the mechanisms of chemotherapy-induced nausea and vomiting (CINV), pain, and other conditions where 5-HT3 receptors are implicated. [, ]
Palonosetron exerts its effects by selectively binding to 5-HT3 receptors, blocking the action of serotonin. [, ] This mechanism of action distinguishes it from other antiemetic agents. [] Palonosetron exhibits a longer half-life and a higher binding affinity to the 5-HT3 receptor compared to first-generation 5-HT3 receptor antagonists. [, , ] Its unique binding characteristics contribute to its prolonged duration of action and potentially superior efficacy in controlling CINV, particularly delayed emesis. [, ] Research suggests Palonosetron may also affect Substance P-mediated responses, potentially explaining its efficacy against delayed CINV. []
Chemotherapy-Induced Nausea and Vomiting (CINV): Palonosetron is extensively researched for its efficacy in preventing CINV, particularly delayed emesis. [, , , ] Studies have demonstrated its effectiveness in managing CINV associated with both highly and moderately emetogenic chemotherapy. [, , , ] Research suggests that Palonosetron may offer superior control of delayed CINV compared to first-generation 5-HT3 receptor antagonists. [, , ]
Pain Management: Research indicates that Palonosetron, in combination with NK-1 receptor antagonists, demonstrates synergistic analgesic activity in rodent models of somatic and visceral pain. [] This finding suggests a potential therapeutic approach to managing pain associated with conditions like irritable bowel syndrome. []
Postoperative Nausea and Vomiting (PONV): Palonosetron is being investigated for its effectiveness in preventing PONV. [, , , , ] Studies have examined its use in various surgical settings, including laparoscopic surgeries, gynecological procedures, and middle ear surgeries. [, , , , ] While some research suggests its superiority over other antiemetics in preventing PONV, further investigation is necessary to establish its optimal use in different surgical contexts. [, ]
Other Applications: Research has explored the potential of Palonosetron in managing opioid-induced nausea and vomiting after lumbar spinal surgery [], cough suppression during sevoflurane-remifentanil anesthesia [], and preventing post-embolization syndrome after drug-eluting beads transcatheter arterial chemoembolization. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6